Methyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
This compound appears to be a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of a fluorine atom and a methyl group on the benzene ring could potentially influence the reactivity of the compound.
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, boronic esters are typically synthesized through a reaction between a boronic acid and an alcohol in the presence of a condensation agent.Molecular Structure Analysis
The compound contains a benzene ring, which is a planar, cyclic molecule composed of six carbon atoms with alternating single and double bonds. The presence of the fluorine and methyl groups on the benzene ring could potentially influence its electronic properties.Chemical Reactions Analysis
As a boronic ester, this compound could potentially participate in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds.Physical And Chemical Properties Analysis
Without specific experimental data, it’s difficult to predict the exact physical and chemical properties of this compound. However, based on its structure, we can infer that it is likely to be a solid at room temperature and relatively stable under normal conditions.Scientific Research Applications
Synthesis and Structural Analysis
Methyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boric acid ester intermediate with benzene rings. It has been synthesized through a three-step substitution reaction and analyzed using various spectroscopic methods, including FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. X-ray diffraction has been used for crystallographic and conformational analyses, confirming the compound's structure. Density functional theory (DFT) calculations further validated the molecular structure, showing consistency with X-ray diffraction results. This compound's molecular electrostatic potential and frontier molecular orbitals have also been investigated using DFT, revealing some of its physicochemical properties (Huang et al., 2021).
Vibrational Property Studies
In another study, vibrational properties of related compounds, including 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile, were explored. These compounds were synthesized and characterized using FT-IR, 1H NMR, 13C NMR, and MS spectroscopy. X-ray diffraction confirmed the single crystals of these compounds. The research included DFT and TD-DFT calculations, providing comparative analysis of spectroscopic data, geometrical parameters, and molecular electrostatic potential (MEP) (Wu et al., 2021).
Application in Pd-catalyzed Borylation
The compound has been used in the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides. This method has shown effectiveness, particularly in borylation of arylbromides bearing sulfonyl groups, suggesting its utility in specialized chemical syntheses (Takagi & Yamakawa, 2013).
Detection of Hydrogen Peroxide Vapor
The compound has been involved in the development of organic thin-film fluorescence probes for detecting hydrogen peroxide vapor, a signature compound of peroxide-based explosives. The research highlighted its potential in enhancing sensing performance for hydrogen peroxide vapor detection (Fu et al., 2016).
Liquid Crystal Studies
Its derivatives have been investigated for their mesomorphic properties, particularly in the study of phenyl 4-(5-alkyl-1,3,2-dioxaborin-2-yl) benzoates. The research examined the influence of terminal and lateral substitution on phase transition temperatures and the stability of smectic A phases, indicating its potential application in material science (Dabrowski et al., 1995).
Safety And Hazards
Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment.
Future Directions
The potential applications of this compound would depend on its reactivity and the specific properties conferred by the fluorine and methyl groups on the benzene ring. It could potentially be used as an intermediate in the synthesis of other compounds, or in the development of new materials or pharmaceuticals.
Please note that this is a general analysis based on the structure of the compound and common reactions of similar compounds. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If this is a novel compound, it may be worthwhile to conduct further research to fully understand its properties and potential applications.
properties
IUPAC Name |
methyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO4/c1-9-11(7-10(8-12(9)17)13(18)19-6)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCOYJWUCDGIPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.